Alectinib Hydrochloride is a selective, orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK). [] ALK is a receptor tyrosine kinase involved in cell growth and survival. [] In certain cancers, ALK becomes abnormally active due to gene fusions, contributing to tumor development. Alectinib Hydrochloride is particularly significant in cancer research, specifically for ALK-positive non-small cell lung cancer (NSCLC). []
Alectinib hydrochloride is a potent and selective inhibitor of anaplastic lymphoma kinase (ALK), primarily used in the treatment of anaplastic lymphoma kinase-positive non-small cell lung cancer (NSCLC). It is marketed under the brand name Alecensa and has gained approval for patients who have progressed on or are intolerant to crizotinib, another ALK inhibitor. Alectinib hydrochloride is notable for its ability to penetrate the central nervous system, making it effective against brain metastases associated with ALK-positive NSCLC .
The synthesis of Alectinib hydrochloride involves several intricate steps, typically starting from 6-cyano-1H-indole-3-carboxylate and 4-ethyl-3-(4-morpholin-4-yl) compounds. Two primary synthetic routes have been documented:
The synthesis requires careful control of reaction conditions such as temperature (typically between 50°C to 120°C) and the use of various catalysts to promote efficiency and yield .
The molecular structure of Alectinib hydrochloride can be represented by the formula:
It features a complex arrangement that includes a benzo[b]carbazole core structure substituted with various functional groups including morpholine and piperidine rings.
The synthesis of Alectinib hydrochloride involves several key chemical reactions:
Each reaction step must be optimized for yield and purity, often requiring specific solvents, temperatures, and catalysts to mitigate side reactions and enhance product formation .
Alectinib hydrochloride functions as a reversible inhibitor of anaplastic lymphoma kinase by competing with adenosine triphosphate for binding at the active site of the enzyme. This inhibition disrupts downstream signaling pathways crucial for tumor growth and survival.
Upon administration, Alectinib binds to the active site of ALK, preventing phosphorylation processes that lead to cancer cell proliferation. Its ability to penetrate the blood-brain barrier allows it to effectively target brain metastases associated with ALK-positive tumors .
Clinical studies have demonstrated significant efficacy in reducing tumor size in patients previously treated with crizotinib, highlighting its role in managing advanced stages of NSCLC .
Relevant data indicates that proper formulation techniques can enhance its bioavailability while minimizing degradation during storage .
Alectinib hydrochloride is primarily used in oncology for treating patients with anaplastic lymphoma kinase-positive non-small cell lung cancer. Its efficacy in overcoming resistance mechanisms associated with other ALK inhibitors makes it a valuable option in personalized cancer therapy.
In addition to its therapeutic uses, Alectinib is also a subject of ongoing research aimed at understanding its broader applications in different cancer types and potential combination therapies with other targeted agents .
First-generation ALK inhibitors like crizotinib faced significant limitations in treating ALK-positive NSCLC, including poor CNS penetration and susceptibility to resistance mutations (e.g., L1196M "gatekeeper" and G1202R mutations) [3] [10]. Crizotinib’s inability to effectively cross the blood-brain barrier resulted in high rates of intracranial progression, observed in 60–70% of patients within two years [10]. Second-generation inhibitors like alectinib were engineered to address these limitations through:
Table 1: Evolution of ALK Inhibitors
Generation | Prototype Drug | Key Limitations | Structural Improvements in 2nd Gen | |
---|---|---|---|---|
First | Crizotinib | Low CNS penetration; Susceptible to L1196M/G1202R | N/A | |
Second | Alectinib | Limited activity against G1202R | Benzocarbazole core; High lipophilicity | |
Third | Lorlatinib | Emergence of compound mutations | Macrocyclic structures | [1] [5] [9] |
Alectinib’s core structure relies on 9-ethyl-6,6-dimethyl-8-(4-morpholinophenyl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile, synthesized through key routes:1. Intramolecular Friedel-Crafts Acylation:- 3-Cyanoacetamide intermediates undergo acid-catalyzed (e.g., POCl₃) cyclization to form the tetracyclic benzo[b]carbazole scaffold [2] [6].- Catalyst Optimization: Brønsted acidic carbonaceous catalysts (e.g., AC-SO₃H derived from rice husks) achieve yields >73% at 240°C by facilitating ring closure via surface sulfonic acid groups [2].
Table 2: Synthetic Methods for Benzo[b]carbazole Intermediates
Method | Catalyst/Conditions | Yield (%) | Advantages | |
---|---|---|---|---|
Friedel-Crafts | POCl₃, 80°C | 68–75 | High regioselectivity | |
Multicomponent | AC-SO₃H, 240°C | 73–77 | Eco-friendly; Reusable catalyst | |
Acid-catalyzed cyclization | p-TsOH, methanol | 44–58 | Lower temperature suitability | [2] [6] |
Systematic modifications of the benzocarbazole scaffold revealed critical determinants of ALK inhibition:
SAR Summary:
"The morpholinophenyl moiety at C8 and ethyl group at N9 synergistically enhance both kinase binding affinity and CNS penetration by balancing lipophilicity (logP = 5.2) and polar surface area (75 Ų)" [4] [10].
Resistance mutations emerge in >50% of crizotinib-treated patients, primarily at G1202R and L1196M residues [9]. Alectinib’s scaffold incorporates rigid benzocarbazole and sterically accommodating groups to counter these:
Table 3: Resistance Mutation Profiles of ALK Inhibitors
Mutation | Crizotinib IC₅₀ Shift | Alectinib IC₅₀ (nM) | Structural Basis | |
---|---|---|---|---|
Wild-type | 1x (Ref) | 1.9 | Standard binding | |
L1196M | >500x | 2.5 | C6-dimethyl steric accommodation | |
G1202R | >1000x | 12.3 | Compact C8-morpholine avoidance | |
F1174L | 85x | 3.1 | Flexible carbazole core adjustment | [1] [3] [9] |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7